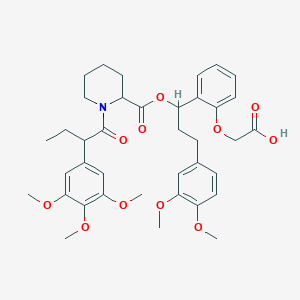
FKBP12 Ligand
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FKBP12 Ligand is a compound that binds to FK506-binding protein 12 (FKBP12), a member of the immunophilin family. FKBP12 is known for its cis-trans peptidyl-prolyl isomerase (PPIase) activity, which plays a crucial role in protein folding and function. FKBP12 Ligands, such as FK506 (tacrolimus) and rapamycin (sirolimus), are widely studied for their immunosuppressive properties and their ability to form complexes that inhibit intracellular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FKBP12 Ligands often involves complex organic synthesis techniques. For example, FK506 is isolated from the fermentation broth of Streptomyces tsukubaensis. The process includes several steps of purification, including column chromatography .
Industrial Production Methods: Industrial production of FKBP12 Ligands like FK506 and rapamycin involves large-scale fermentation processes followed by purification steps to isolate the active compound. These methods are optimized for high yield and purity to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: FKBP12 Ligands undergo various chemical reactions, including:
Oxidation: FK506 can undergo oxidation reactions, which may alter its biological activity.
Reduction: Reduction reactions can modify the structure of FKBP12 Ligands, potentially affecting their binding affinity.
Substitution: Substitution reactions are used in the synthesis of analogs of FKBP12 Ligands to enhance their properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of FKBP12 Ligands include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s activity .
Major Products:
Scientific Research Applications
FKBP12 Ligands have a wide range of applications in scientific research:
Chemistry: They are used as chemical tools to study protein folding and function.
Biology: FKBP12 Ligands are employed to investigate cellular signaling pathways and protein interactions.
Medicine: These compounds are crucial in developing immunosuppressive therapies for organ transplantation and autoimmune diseases.
Industry: FKBP12 Ligands are used in the development of new pharmaceuticals and biotechnological applications
Mechanism of Action
FKBP12 Ligands exert their effects by binding to FKBP12, forming a complex that inhibits specific intracellular targets. For example, the FKBP12-FK506 complex inhibits calcineurin, a phosphatase involved in T-cell activation. This inhibition leads to immunosuppressive effects, making FKBP12 Ligands valuable in preventing organ rejection .
Comparison with Similar Compounds
Rapamycin (Sirolimus): Another FKBP12 Ligand with immunosuppressive properties.
Pimecrolimus: A derivative of FK506 used in dermatology.
Everolimus: An analog of rapamycin used in cancer therapy.
Uniqueness: FKBP12 Ligands are unique due to their high specificity and binding affinity for FKBP12. This specificity allows for targeted inhibition of intracellular pathways, making them highly effective in therapeutic applications .
Properties
IUPAC Name |
2-[2-[3-(3,4-dimethoxyphenyl)-1-[1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXSZUBFOQLRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
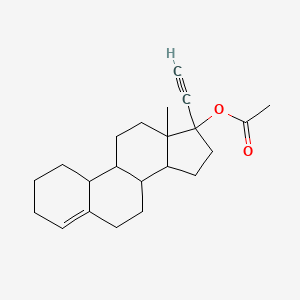
![[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B12297625.png)
![[(3E,11E,16E)-8,14,18-trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12297627.png)

![(2E,4E,6E)-N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B12297632.png)
![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12297637.png)
![3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12297641.png)
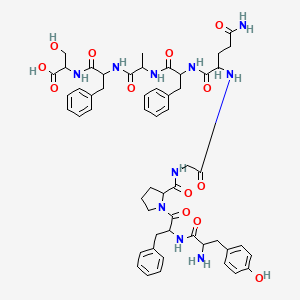
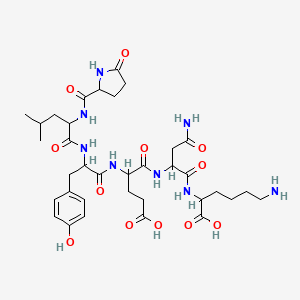
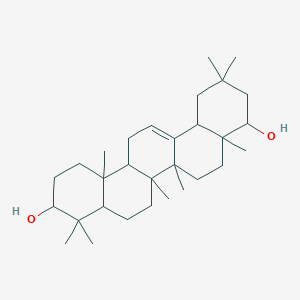
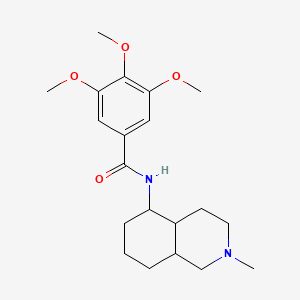

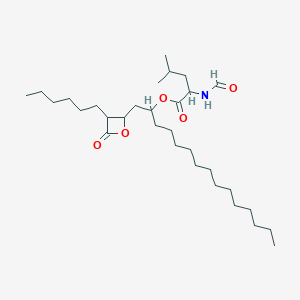
![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)
